Veratrosine

Cardiovascular pharmacology Chronotropic antagonism Veratrum alkaloids

Veratrosine is the preferred glycosylated steroidal alkaloid for cardiovascular and Hedgehog pathway research where veratramine's convulsant liability or cyclopamine's sub-micromolar potency confound experimental endpoints. Its 1.6-fold lower antiaccelerator I50 (0.1 mg vs. 0.16 mg for veratramine) enables quantitative structure-activity relationship studies on the 3-O-β-D-glucoside moiety. At 8 µM, it provides graded Hh inhibition versus cyclopamine's 300 nM potency, and in murine hypertension models (1.5–4.5 µmol/kg), it attenuates angiotensin II-induced blood pressure without convulsant effects. For analytical laboratories, it serves as a validated UPLC-MS/MS reference standard (LOQ 2.4 ng/mL, recovery 85–95%). All specifications are batch-specific and verified by HPLC, NMR, and MS.

Molecular Formula C33H49NO7
Molecular Weight 571.7 g/mol
CAS No. 475-00-3
Cat. No. B150629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratrosine
CAS475-00-3
Molecular FormulaC33H49NO7
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O
InChIInChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1
InChIKeyWXQHVBNTINGJJR-NIFRNHPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER

Veratrosine (CAS 475-00-3): Steroidal Alkaloid Glycoside Procurement Specification for Hedgehog Signaling and Cardiovascular Research


Veratrosine (CAS 475-00-3, molecular formula C33H49NO7, molecular weight 571.74 g/mol) is a steroidal alkaloid glycoside primarily isolated from the roots and rhizomes of Veratrum species, notably Veratrum californicum and Veratrum nigrum [1]. It is the 3-O-β-D-glucoside derivative of veratramine and belongs to the class of Veratrum-derived isosteroidal alkaloids that function as Hedgehog (Hh) pathway inhibitors and exhibit antiaccelerator cardiac activity [2]. Unlike its aglycone veratramine and other Veratrum alkaloids such as cyclopamine and jervine, veratrosine demonstrates a distinct glycosylated structure that influences both its biological activity profile and physicochemical properties [3].

Why Veratramine or Cyclopamine Cannot Simply Substitute for Veratrosine in Experimental Protocols


Veratrosine cannot be functionally replaced by its aglycone veratramine or other Veratrum alkaloids due to quantifiable differences in potency, onset kinetics, and therapeutic window. Direct comparative studies in canine heart-lung preparations demonstrate that while veratrosine and veratramine share the same order of antiaccelerator potency, their I50 values differ measurably [1]. More critically, in vivo administration in spinal cats reveals that basal heart rate decreases more slowly after veratrosine injection than after veratramine, indicating distinct pharmacodynamic profiles [2]. Additionally, veratrosine does not exhibit the convulsant properties observed with veratramine when administered intravenously at doses up to 0.3 mg/kg in dogs . For Hedgehog pathway inhibition studies, veratrosine exhibits an 8 µM effective concentration, which differs substantially from the sub-micromolar potency of cyclopamine, making them non-interchangeable as tool compounds [3].

Veratrosine Differential Evidence: Quantitative Comparison Data Versus Closest Analogs


Antiaccelerator Cardiac Potency: Veratrosine vs Veratramine vs Jervine Head-to-Head I50 Comparison

In a direct head-to-head study using the canine heart-lung preparation with continuous l-epinephrine infusion (3 µg/min), veratrosine exhibited an I50 of approximately 0.1 mg for inhibition of epinephrine-induced cardiac acceleration. Under identical experimental conditions, the I50 for veratramine was 0.16 mg, and for jervine was 7.6 mg [1]. Veratrosine demonstrates approximately 1.6-fold higher potency than its aglycone veratramine and 76-fold higher potency than jervine in this assay system. Notably, the glycosides veratrosine and pseudojervine maintain the same order of potency as their respective aglycones, but with measurable quantitative differences that affect experimental dose selection [1].

Cardiovascular pharmacology Chronotropic antagonism Veratrum alkaloids

Hedgehog Pathway Inhibition: Veratrosine Activity vs Cyclopamine Baseline

Veratrosine inhibits Hedgehog (Hh) signaling in a reporter assay using NIH3T3 cells when used at a concentration of 8 µM [1]. While this confirms Hh pathway antagonism as a mechanism of action, the potency is substantially lower than that of cyclopamine, the prototypical Veratrum-derived Hh inhibitor, which exhibits potent inhibition at sub-micromolar concentrations (IC50 approximately 300 nM in comparable Shh-LIGHT2 reporter assays) [2]. This potency differential makes veratrosine unsuitable as a direct substitute for cyclopamine in Hh pathway inhibition studies requiring high potency, but positions it as a moderate-potency tool compound for investigating structure-activity relationships within the Veratrum alkaloid class [3].

Hedgehog signaling Cancer biology Developmental biology

In Vivo Antihypertensive Activity: Veratrosine Dose-Response vs Vehicle Control

Veratrosine demonstrates quantifiable in vivo antihypertensive activity, decreasing angiotensin II-induced increases in systolic blood pressure in mice at doses of 1.5 and 4.5 µmol/kg [1]. At 1.5 µmol/kg (equivalent to approximately 0.86 mg/kg), veratrosine produces a measurable attenuation of the pressor response to exogenous angiotensin II. At the higher 4.5 µmol/kg dose (approximately 2.57 mg/kg), the antihypertensive effect is more pronounced. This activity profile distinguishes veratrosine from other Veratrum alkaloids; for comparison, veratramine produces dose-dependent hypotension in spontaneously hypertensive rats at oral doses of 0.56 to 2.24 mg/kg, with convulsant effects observed at higher intravenous doses [2]. Veratrosine notably does not induce convulsions at intravenous doses up to 0.3 mg/kg in dogs .

Hypertension Angiotensin II antagonism In vivo pharmacology

Analytical Quantification Sensitivity: Veratrosine vs Cyclopamine and Veratramine in UPLC-MS/MS

In a validated UPLC-MS/MS method for simultaneous quantification of eight Veratrum-derived compounds in rat plasma, veratrosine demonstrated a linear range of 2.4-600 ng/mL with a lower limit of quantification (LOQ) of 2.4 ng/mL [1]. For comparison, under identical chromatographic conditions, cyclopamine exhibited an LOQ of 0.4 ng/mL (6-fold more sensitive detection), while veratramine showed an LOQ of 1.6 ng/mL (1.5-fold more sensitive). The assay achieved intra- and interday precision with relative standard deviation (RSD) less than 9.5% and accuracy ranging from -10.8% to 10.4% across all eight compounds [1]. Extraction recovery for veratrosine ranged from 85.3% to 94.9% across three QC concentration levels (4.8, 60, 600 ng/mL), and stability testing confirmed acceptable stability with RSD less than 13.2% under various conditions including room temperature for 6 hours, three freeze-thaw cycles, autosampler for 12 hours, and -80°C storage for 7 days [1].

Analytical chemistry Pharmacokinetics UPLC-MS/MS method validation

Veratrosine (CAS 475-00-3) Evidence-Based Application Scenarios for Research Procurement


Cardiovascular Pharmacology: Antiaccelerator Mechanism Studies Requiring Glycosylated Veratrum Alkaloids

Veratrosine is the preferred compound for studies investigating structure-activity relationships of Veratrum alkaloids where glycosylation status is the independent variable. With an I50 of approximately 0.1 mg in canine heart-lung preparations, veratrosine enables direct comparison against its aglycone veratramine (I50 = 0.16 mg) to isolate the functional contribution of the 3-O-β-D-glucoside moiety [1]. The 1.6-fold potency difference provides a quantifiable metric for assessing the impact of glycosylation on antiaccelerator activity. This scenario is particularly relevant for academic laboratories and CROs conducting mechanism-of-action studies on epinephrine-induced cardiac acceleration or evaluating natural product derivatives for cardiovascular indications.

Hedgehog Pathway Research: Moderate-Potency Tool Compound for SAR and Combination Studies

Veratrosine serves as a moderate-potency Hedgehog pathway inhibitor (active at 8 µM in NIH3T3 reporter assays) for experiments where the high potency of cyclopamine (IC50 ≈ 300 nM) would be confounded by toxicity or where graduated pathway inhibition is required [2]. The 27-fold potency differential makes veratrosine suitable for: (1) dose-response studies spanning a wider concentration range than cyclopamine permits; (2) combination studies where partial Hh inhibition is desired; and (3) structure-activity relationship investigations comparing glycosylated versus non-glycosylated Hh antagonists [3]. This scenario is applicable to cancer biology laboratories studying Hh-dependent tumor models and developmental biology researchers examining Hh gradient effects.

In Vivo Hypertension Research: Non-Convulsant Veratrum Alkaloid for Blood Pressure Studies

For in vivo hypertension studies where convulsant liability would confound cardiovascular endpoints or compromise animal welfare, veratrosine is the indicated choice among Veratrum alkaloids. At antihypertensive doses of 1.5-4.5 µmol/kg in mice, veratrosine effectively attenuates angiotensin II-induced blood pressure increases without producing the convulsant effects observed with veratramine at comparable intravenous doses (≥0.3 mg/kg in dogs) [4]. This safety-relevant differentiation makes veratrosine the preferred procurement option for laboratories conducting: (1) chronic hypertension studies requiring repeated dosing; (2) studies where central nervous system effects must be minimized; and (3) combination therapy experiments where convulsant interactions would compromise data interpretation.

Analytical Method Development: Reference Standard for Veratrum Alkaloid Quantification

Veratrosine is validated as a reference standard for the simultaneous quantification of steroidal alkaloids in Veratrum extracts and biological matrices. Its well-characterized UPLC-MS/MS parameters—including LOQ of 2.4 ng/mL, linear range of 2.4-600 ng/mL, extraction recovery of 85.3-94.9%, and stability with RSD <13.2% across multiple storage conditions—make it a reliable calibration standard for multi-analyte pharmacokinetic and phytochemical studies [5]. Veratrosine's intermediate retention properties facilitate chromatographic separation from closely related alkaloids including veratramine, cyclopamine, and jervine in a single 7-minute UPLC-MS/MS run. This scenario applies to analytical chemistry laboratories, quality control facilities for natural product standardization, and contract research organizations conducting bioanalytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Veratrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.